molecular formula C22H23N3O3S2 B2447703 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 496026-59-6

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2447703
CAS No.: 496026-59-6
M. Wt: 441.56
InChI Key: YZRUZQQEUSUIDK-UHFFFAOYSA-N
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Description

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thieno[2,3-d]pyrimidine derivative offered for research purposes. This chemical scaffold is recognized as a bioisostere of quinazolines and natural nitrogenous bases, making it a compound of significant interest in medicinal chemistry and drug discovery . Compounds within this class have demonstrated a range of pharmacological activities in research settings, including analgesic, anti-inflammatory, and anticonvulsant effects . A primary area of investigation for thieno[2,3-d]pyrimidine derivatives is oncology research. Structurally similar analogs have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key target in anti-angiogenesis cancer therapy . Other derivatives have shown promising anti-proliferative activity against various human cancer cell lines, such as HCT-116 (colon), HepG2 (liver), and MCF-7 (breast), by inducing cell cycle arrest and inhibiting proliferation . The mechanism of action is often linked to the targeted inhibition of specific kinase pathways, including VEGFR-2 and EGFR, which are critical for tumor growth and survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes full responsibility for confirming the compound's identity, purity, and for all experimental uses.

Properties

IUPAC Name

5-(4-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-8-25-21(27)19-17(16-6-4-15(2)5-7-16)13-29-20(19)23-22(25)30-14-18(26)24-9-11-28-12-10-24/h3-7,13H,1,8-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRUZQQEUSUIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of thienopyrimidine derivatives with morpholino and allyl groups. The synthetic routes often utilize standard organic chemistry techniques such as nucleophilic substitution and cyclization reactions to form the thieno[2,3-d]pyrimidine core.

Anticancer Properties

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cells.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
3-allyl-...MCF-734.81 ± 4.5
3-allyl-...HCT11649.25 ± 1.08
3-allyl-...PC-3221.7 ± 30

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies have suggested that the compound interacts with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are critical in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thieno[2,3-d]pyrimidine nucleus significantly affect biological activity. For instance:

  • Allyl Substitution : Enhances lipophilicity and cellular uptake.
  • Morpholino Group : Contributes to increased selectivity towards cancer cells.

These findings highlight the importance of functional group positioning in optimizing anticancer efficacy.

Case Studies

A notable study investigated a series of thieno[2,3-d]pyrimidine derivatives, including the target compound, for their cytotoxic effects against a panel of human cancer cell lines. The results demonstrated that certain structural modifications led to improved selectivity and potency compared to established chemotherapeutics like doxorubicin.

Q & A

Q. What are the recommended synthetic routes for preparing 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[2,3-d]pyrimidinone core. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercapto derivatives) with a morpholino-2-oxoethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Allylation : Introducing the allyl group via nucleophilic substitution or Mitsunobu reactions .
  • Solvent optimization : Use polar aprotic solvents like DMSO or acetonitrile to enhance reaction efficiency . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 2.3 ppm for p-tolyl methyl) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ ~526.18) .
  • Thermal analysis : Melting point determination (e.g., 150–154°C for analogous compounds) .
  • IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening should focus on:

  • Kinase inhibition assays : Use ATP-competitive ELISA or fluorescence polarization to evaluate IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility testing : Measure in PBS/DMSO mixtures to optimize in vitro conditions .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in kinase inhibition?

Key SAR insights include:

  • Morpholino group : Critical for binding kinase ATP pockets; replacing it with piperidine reduces potency .
  • p-Tolyl substitution : Electron-donating groups at this position improve lipophilicity and membrane permeability .
  • Thioether linker : Replacing sulfur with oxygen decreases metabolic stability . Computational docking (e.g., AutoDock Vina) can validate interactions with kinase active sites .

Q. How can regioselectivity challenges in synthesis be addressed?

Common issues and solutions:

  • Byproduct formation : Use protecting groups (e.g., trityl for hydroxyl or amine functionalities) during multi-step syntheses .
  • Reaction monitoring : Employ TLC or LC-MS to track intermediate formation .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve yield in cyclization steps .

Q. What mechanistic studies elucidate the compound’s mode of action?

Advanced approaches include:

  • X-ray crystallography : Co-crystallize with target kinases to resolve binding conformations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Metabolite profiling : LC-HRMS to identify oxidative metabolites (e.g., morpholino ring oxidation) .

Q. How should researchers resolve contradictions in biological data?

For inconsistent results (e.g., high cytotoxicity but low kinase inhibition):

  • Assay validation : Repeat experiments with orthogonal methods (e.g., Western blot for kinase activity) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out non-specific effects .
  • Statistical rigor : Apply split-plot experimental designs to account for variability in biological replicates .

Q. What computational tools predict pharmacokinetic properties?

Use in silico models to estimate:

  • ADME parameters : SwissADME for logP (~3.5), bioavailability (~55%) .
  • Toxicity : ProTox-II for hepatotoxicity risk assessment .
  • Solubility : COSMO-RS to optimize formulation (e.g., PEG-based carriers) .

Methodological Notes

  • Synthetic protocols must prioritize anhydrous conditions and inert atmospheres (Ar/N₂) to prevent oxidation .
  • Biological assays require negative controls (e.g., DMSO vehicle) and dose-response validation across ≥3 independent experiments .
  • Data interpretation should integrate experimental and computational results to refine SAR hypotheses .

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